Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI): is a compound with a unique bicyclic structure. It is also known as a derivative of norbornadiene, which is a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- typically involves the reaction of norbornadiene with ethynylating agents under specific conditions. One common method involves the use of acetylene and a catalyst to introduce the ethynyl groups at the 2 and 3 positions of the norbornadiene framework .
Industrial Production Methods: Industrial production of this compound may involve large-scale ethynylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically requires stringent control of temperature and pressure to maintain the stability of the product .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other saturated derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products:
Oxidation: Oxygenated derivatives such as ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of bicyclic structures on biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that form new bonds, leading to the formation of complex structures. The bicyclic framework provides rigidity and stability, which can influence the reactivity and interaction with other molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the ethynyl groups.
2,5-Norbornadiene: The parent compound without the ethynyl substitutions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another derivative with different functional groups.
Properties
CAS No. |
189997-82-8 |
---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,3-diethynylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H8/c1-3-10-8-5-6-9(7-8)11(10)4-2/h1-2,5-6,8-9H,7H2 |
InChI Key |
BTTLITDQWBOUGT-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2CC1C=C2)C#C |
Canonical SMILES |
C#CC1=C(C2CC1C=C2)C#C |
Synonyms |
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.